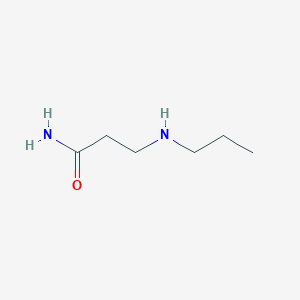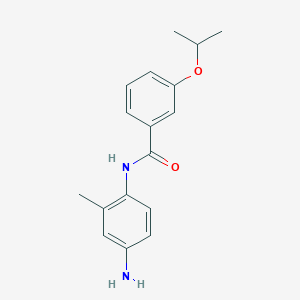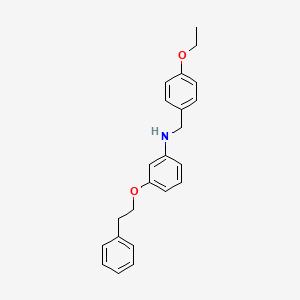![molecular formula C9H20N2O2 B1385232 N-Ethyl-3-[(3-methoxypropyl)amino]propanamide CAS No. 1040693-11-5](/img/structure/B1385232.png)
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide is a biochemical compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of N-Ethyl-3-[(3-methoxypropyl)amino]propanamide is represented by the formula C9H20N2O2 . This indicates that the compound contains 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Applications De Recherche Scientifique
Spectroscopic and Theoretical Characterization
- 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, a compound structurally similar to N-Ethyl-3-[(3-methoxypropyl)amino]propanamide, has been characterized using ab initio calculations and IR-LD spectroscopy. This method provides insights into structural information and helps in the assignment of IR bands (Zareva, 2006).
Synthesis and Antibacterial Activity
- Research involving azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, similar in structure to N-Ethyl-3-[(3-methoxypropyl)amino]propanamide, highlights their synthesis and good antibacterial activity against specific bacterial strains. This demonstrates the potential of similar compounds in creating effective antibacterial agents (Tumosienė et al., 2012).
Antioxidant and Anticancer Activity
- Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant and anticancer activities. This suggests the potential for similar structures, like N-Ethyl-3-[(3-methoxypropyl)amino]propanamide, to be utilized in cancer research and treatment (Tumosienė et al., 2020).
Anticonvulsant Studies
- N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally related to N-Ethyl-3-[(3-methoxypropyl)amino]propanamide, have been found to be active in anticonvulsant tests, showing potential for use against generalized seizures (Idris et al., 2011).
Muscle Relaxant and Anticonvulsant Activities
- N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives have been evaluated for muscle relaxant and anticonvulsant activities. This suggests potential medical applications for compounds with similar structures (Tatee et al., 1986).
Antibacterial and Antifungal Agents
- Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have shown significant antibacterial and antifungal activities. This indicates the usefulness of similar compounds in developing antimicrobial agents (Helal et al., 2013).
Antimitotic Agents
- Research on chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, structurally related to N-Ethyl-3-[(3-methoxypropyl)amino]propanamide, shows activity in biological systems, suggesting potential in antimitotic therapies (Temple & Rener, 1992).
Non-Peptide Fibrinogen Receptor Antagonists
- Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)-imino] methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl] piperid-4-yl] amino]propionate, a compound with a similar backbone to N-Ethyl-3-[(3-methoxypropyl)amino]propanamide, has been identified as a potent and long-acting antithrombotic agent, indicating its potential in thrombosis prevention and treatment (Badorc et al., 1997).
Synthesis for SARS-CoV-2 Treatment Trials
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, structurally related to N-Ethyl-3-[(3-methoxypropyl)amino]propanamide, has been synthesized for use in SARS-CoV-2 treatment trials (Manolov et al., 2020).
Propriétés
IUPAC Name |
N-ethyl-3-(3-methoxypropylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-3-11-9(12)5-7-10-6-4-8-13-2/h10H,3-8H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJSRBLMIKDGIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)

![3-[(2-Chlorobenzyl)amino]propanohydrazide](/img/structure/B1385157.png)
![3-{[4-(Diethylamino)benzyl]amino}propanohydrazide](/img/structure/B1385158.png)

![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)


![[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385165.png)
![N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine](/img/structure/B1385166.png)


